methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate
Overview
Description
Methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.13755610 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
X-ray Crystal Structure Analysis
Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been synthesized and its crystal structure determined by single crystal X-ray diffraction analysis, highlighting its potential in crystallography studies. The study noted significant conjugations within the triazene moieties and the hexahydropyrimidine rings adopting a chair conformation, indicating its structural complexity and potential applications in designing materials with specific properties (Moser, Bertolasi, & Vaughan, 2005).
Heterocyclic System Synthesis
The compound has been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility as a reagent in organic synthesis. For example, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a related compound, served as a reagent for preparing 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones and other pyrimidinone derivatives, which have potential applications in developing new pharmaceuticals and agrochemicals (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Radiopharmaceuticals Synthesis
Its derivatives have been involved in the synthesis of radiolabeled compounds, such as [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, which are used in the study of drug metabolism and distribution, indicating its application in the development of diagnostic and therapeutic agents (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Antimicrobial and Antitumor Activity
Compounds related to "methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate" have been evaluated for their antimicrobial, antitumor, and enzyme inhibition activities, highlighting their potential in medicinal chemistry for the development of new therapies (Edrees, Farghaly, El‐Hag, & Abdalla, 2010).
Protoporphyrinogen IX Oxidase Inhibitors
The trifluoromethyl-substituted derivatives of the compound have shown activity as protoporphyrinogen IX oxidase inhibitors, suggesting their use in developing herbicides and studying the biosynthesis pathway of heme (Li et al., 2005).
Properties
IUPAC Name |
methyl 4-[6-methyl-2-oxo-5-(phenylcarbamoyl)-3,4-dihydro-1H-pyrimidin-4-yl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-16(18(24)22-15-6-4-3-5-7-15)17(23-20(26)21-12)13-8-10-14(11-9-13)19(25)27-2/h3-11,17H,1-2H3,(H,22,24)(H2,21,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWGKMFCPZHXMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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